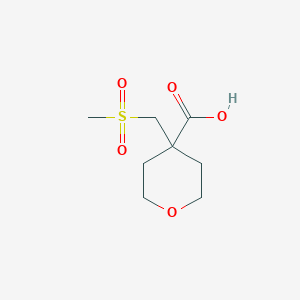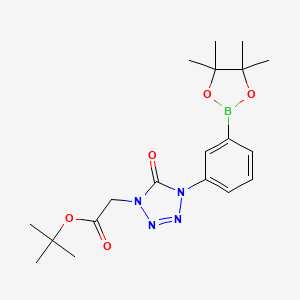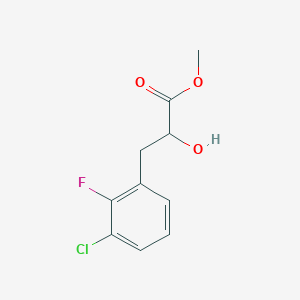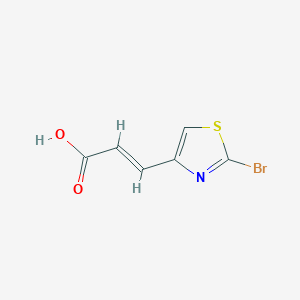
2,5-Dibromoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, where two bromine atoms are substituted at the 2nd and 5th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including materials science, medicinal chemistry, and organic synthesis.
準備方法
The synthesis of 2,5-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the dropwise addition of bromine to a refluxing solution of quinoxaline in an appropriate solvent. The reaction mixture is then heated at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
化学反応の分析
2,5-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce various functional groups into the quinoxaline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative, while a Suzuki coupling reaction can introduce an aryl group into the quinoxaline ring.
科学的研究の応用
2,5-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its bromine atoms make it a versatile intermediate for various organic transformations.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential biological activities such as antiviral, antitumor, and antimicrobial properties.
Industry: In materials science, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,5-Dibromoquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
In materials science, the compound’s ability to participate in π-conjugation and form stable polymers is crucial for its function in optoelectronic devices.
類似化合物との比較
2,5-Dibromoquinoxaline can be compared with other halogenated quinoxaline derivatives, such as 5,8-Dibromoquinoxaline and 2,3-Dichloroquinoxaline. While these compounds share a similar quinoxaline core, the position and type of halogen substituents can significantly influence their reactivity and applications .
5,8-Dibromoquinoxaline: Similar to this compound, but with bromine atoms at the 5th and 8th positions. This difference in substitution pattern can affect the compound’s electronic properties and reactivity.
2,3-Dichloroquinoxaline: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications due to the smaller size and different electronegativity of chlorine compared to bromine.
特性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC名 |
2,5-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H |
InChIキー |
KFKJUWPZRWDRNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


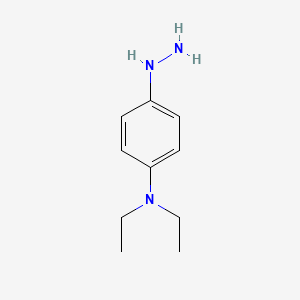
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
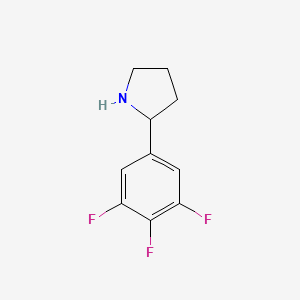
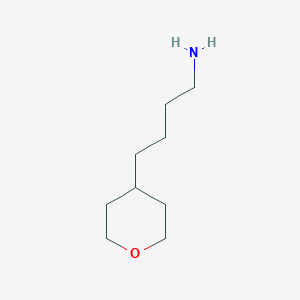
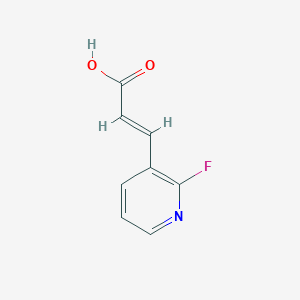
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
